![molecular formula C15H9BrI2N2O3S B13808635 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine, iodine, and sulfur atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination and iodination of benzoic acid derivatives, followed by the introduction of the carbamothioylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the compound.
科学研究应用
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to engage in halogen bonding, which can influence its binding affinity and specificity towards biological targets. The carbamothioylamino group may also play a role in modulating the compound’s activity by interacting with enzymes and receptors.
相似化合物的比较
Similar Compounds
2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid: This compound shares a similar core structure but differs in the functional groups attached to the benzoyl ring.
2-Bromo-5-iodobenzoic acid: Another related compound with bromine and iodine atoms, but lacking the carbamothioylamino group.
Uniqueness
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of bromine, iodine, and sulfur atoms within its structure
属性
分子式 |
C15H9BrI2N2O3S |
|---|---|
分子量 |
631.0 g/mol |
IUPAC 名称 |
2-[(2-bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9BrI2N2O3S/c16-12-9(5-7(17)6-10(12)18)13(21)20-15(24)19-11-4-2-1-3-8(11)14(22)23/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChI 键 |
GPVGTJMVSXZWHR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC(=C2)I)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
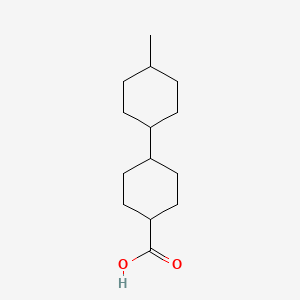
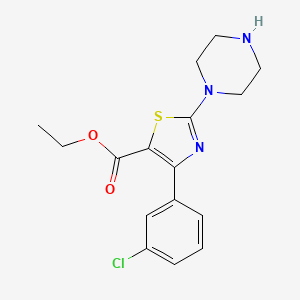

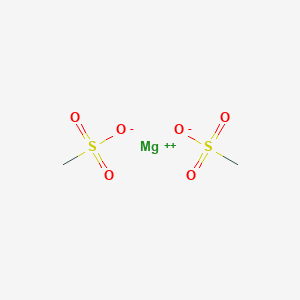

![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
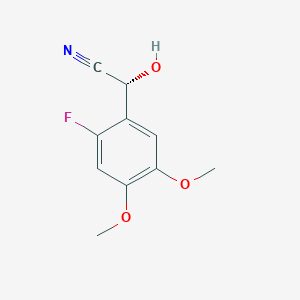
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)

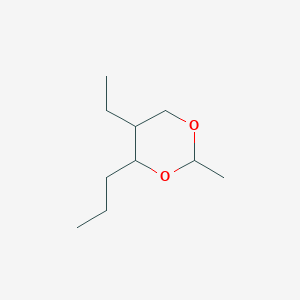
![(4Z)-4-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13808651.png)
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)

